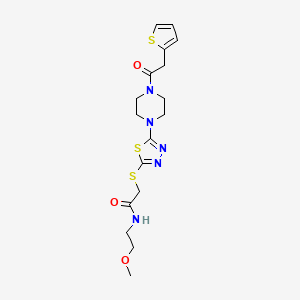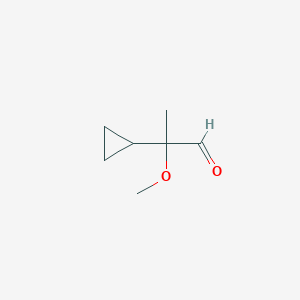
2-Cyclopropyl-2-methoxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopropyl-2-methoxypropanal” is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 128.17 . The compound is stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación
Oxidation and Radical Formation
One study explored the one-electron oxidation of compounds structurally related to 2-Cyclopropyl-2-methoxypropanal, demonstrating the influence of structural effects and pH on the side-chain fragmentation reactivity. This research highlights the formation and reactivity of radical cations and zwitterions, providing insights into their potential applications in synthetic organic chemistry and the understanding of oxidation mechanisms in complex molecules (Bietti & Capone, 2008).
Synthesis and Reactivity
Another area of research focuses on the synthesis and reactions of compounds containing cyclopropyl and methoxypropyl groups. For example, the synthesis of (Z)-1,3-dibromo-2-methoxypropene from 1,2,3-tribromo-2-methoxypropane highlights the versatility of these groups in facilitating nucleophilic displacement reactions and palladium-catalyzed coupling reactions (Edvardsen, Benneche, & Tius, 2000).
Cyclopropanation and Ring Opening
Research has also been conducted on the catalytic enantioselective hydroboration of cyclopropenes, leading to the synthesis of 2,2-disubstituted cyclopropyl boronates with high degrees of diastereo- and enantioselectivity. This work demonstrates the utility of cyclopropyl groups in synthetic chemistry, particularly in the synthesis of optically active aryl- and vinylcyclopropanes (Rubina, Rubin, & Gevorgyan, 2003).
Drug Molecule Design
Lastly, the cyclopropyl group is increasingly used in drug development, transitioning candidates from preclinical to clinical stages. The unique properties of the cyclopropyl ring, such as coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character, contribute to enhancing potency and reducing off-target effects in drug molecules. This underscores the versatility of the cyclopropyl fragment in the design and development of new therapeutic agents (Talele, 2016).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Cyclopropane-containing compounds are known to have unique structural and chemical properties and are widespread in natural products . They are usually essential for biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Propiedades
IUPAC Name |
2-cyclopropyl-2-methoxypropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRSKNQTXZRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)


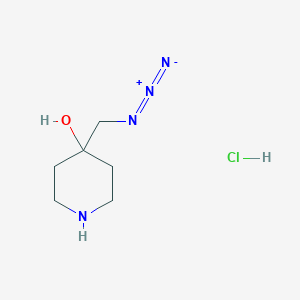
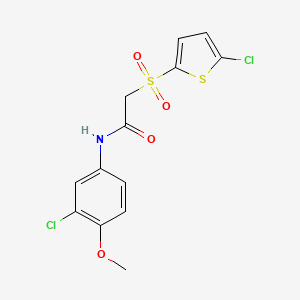
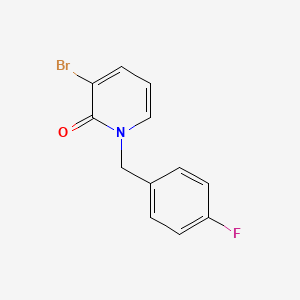
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
